molecular formula C11H9F2NO2 B13168646 2-(2,2-Difluoropropyl)isoindoline-1,3-dione

2-(2,2-Difluoropropyl)isoindoline-1,3-dione

Cat. No.: B13168646
M. Wt: 225.19 g/mol
InChI Key: CTKPAUQAXMHVDE-UHFFFAOYSA-N
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Description

2-(2,2-Difluoropropyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C11H9F2NO2. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoropropyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 2,2-difluoropropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene, with the mixture being heated under reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoropropyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoropropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, which are involved in various neurological processes. The compound’s ability to inhibit β-amyloid protein aggregation suggests its potential role in preventing or treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluoropropyl)isoindoline-1,3-dione is unique due to the presence of the difluoropropyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and its reactivity in chemical transformations .

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

2-(2,2-difluoropropyl)isoindole-1,3-dione

InChI

InChI=1S/C11H9F2NO2/c1-11(12,13)6-14-9(15)7-4-2-3-5-8(7)10(14)16/h2-5H,6H2,1H3

InChI Key

CTKPAUQAXMHVDE-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2=CC=CC=C2C1=O)(F)F

Origin of Product

United States

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